5-(Boc-amino)thiazole-2-carboxylic acid

Description

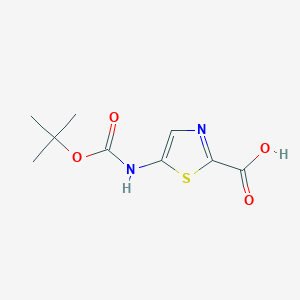

5-(Boc-amino)thiazole-2-carboxylic acid (C₉H₁₂N₂O₄S) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 5-position and a carboxylic acid group at the 2-position of the thiazole ring. Its molecular weight is 244.27 g/mol (monoisotopic mass: 244.0518) . The Boc group stabilizes the amine during synthetic processes, making this compound a critical intermediate in peptide synthesis and medicinal chemistry. It is commercially available with high purity (≥95%) and is used to construct complex molecules in drug discovery .

Structure

2D Structure

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWARRBACZKJRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

5-(Boc-amino)thiazole-2-carboxylic acid derivatives have been investigated for their potential therapeutic effects, including:

- Antimicrobial Activity : Compounds derived from thiazoles have shown promising results against various bacterial and fungal strains.

- Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, studies have reported that certain thiazole-containing compounds exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 and HepG2 .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its role includes:

- Synthesis of Enzyme Inhibitors : Thiazole derivatives are explored for their ability to inhibit specific enzymes involved in disease processes.

- Development of New Therapeutics : The structural versatility of thiazoles allows chemists to modify them for enhanced biological activity or selectivity against targets .

Biological Studies

In biological research, this compound is used to study:

- Mechanisms of Action : Understanding how thiazole derivatives interact with biological systems can lead to the development of more effective drugs.

- Target Identification : Research has focused on identifying specific proteins or pathways that thiazole compounds affect, which is crucial for drug development .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

Mechanism of Action

The mechanism by which 5-(Boc-amino)thiazole-2-carboxylic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences, functional groups, and applications of 5-(Boc-amino)thiazole-2-carboxylic acid and related compounds:

Stability and Reactivity

- The Boc group in this compound enhances amine stability under acidic conditions, unlike unprotected analogs like 2-aminothiazole-5-carboxylic acid, which are prone to degradation .

- NRA0562’s amide group improves metabolic stability compared to ester-containing derivatives (e.g., 5-(ethoxycarbonyl) analogs), which are hydrolyzed more rapidly in vivo .

Key Differentiators

Positional Isomerism: Substituent positions critically influence activity. For example, this compound and its 4-carboxylic acid isomer (2-Boc-aminothiazole-4-carboxylic acid) differ in reactivity and target interactions .

Functional Group Flexibility : Hydrazides (e.g., corrosion inhibitors) enable metal surface adsorption, while amides (e.g., NRA0562) enhance receptor binding .

Biological Targets : Thiazole derivatives with aryl or heteroaryl groups (e.g., benzimidazole, pyridine) target enzymes or receptors, whereas Boc-protected variants serve as synthetic intermediates .

Biological Activity

5-(Boc-amino)thiazole-2-carboxylic acid is a thiazole derivative notable for its diverse biological activities, particularly in the field of medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amine, contributing to its stability and reactivity in various biological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. Its structure includes a thiazole ring, which is integral to its biological activity.

This compound primarily functions through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs) and various kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to antiproliferative effects against several cancer cell lines, including leukemia and prostate cancer.

- Cellular Effects : It influences cellular processes such as gene expression, cell proliferation, and apoptosis. By modulating kinase activity, the compound can alter signaling pathways that regulate these processes.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent:

Anticancer Activity

- Cell Line Studies : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against cancer cell lines such as K562 (leukemia) and PC3 (prostate cancer). For instance, IC50 values for certain derivatives have been reported as low as 4.3 µM, indicating potent activity .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its role in inhibiting HDACs, which are involved in the regulation of gene expression related to cell cycle progression and survival .

Other Biological Activities

Beyond anticancer effects, thiazole derivatives have exhibited a range of biological activities:

- Antimicrobial Properties : Some studies suggest that derivatives of thiazole compounds possess antibacterial properties against pathogens like Staphylococcus aureus .

- Anti-inflammatory Effects : Compounds with thiazole moieties have also been investigated for their anti-inflammatory potential, contributing to their therapeutic versatility .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and assessed their anticancer activities against different cell lines. One derivative showed comparable potency to established drugs like dasatinib .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the thiazole ring significantly impact biological activity. For example, substituents on the phenyl ring adjacent to the thiazole can enhance or diminish anticancer properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Preparation Methods

Starting Materials and Initial Steps

β-Ethoxyacrylamide Synthesis: The synthesis begins with the preparation of β-ethoxyacrylamide intermediates by coupling β-ethoxyacryloyl chloride with substituted anilines. This step is crucial for introducing the desired substituents on the aromatic ring and setting the stage for thiazole ring formation.

Chemoselective α-Bromination: The β-ethoxyacrylamide undergoes α-bromination using N-bromosuccinimide (NBS) under controlled temperatures (-10 to 0 °C, then warming to room temperature). This step selectively brominates the α-position without affecting the amide nitrogen or aromatic substituents, which is critical for high yield and purity.

Thiazole Ring Formation

One-Pot Treatment with Thiourea: After α-bromination, thiourea is added to the reaction mixture, and the solution is heated (around 80 °C) to induce cyclization, forming the 2-aminothiazole-5-carboxamide core. This one-pot process improves efficiency and yield by minimizing isolation steps.

Workup and Isolation: The reaction mixture is cooled, treated with ammonium hydroxide, and concentrated under vacuum. The product precipitates and is collected by filtration, typically yielding the 2-aminothiazole-5-carboxamide in excellent yield (around 95%).

Boc Protection and Carboxylic Acid Formation

N-Boc Protection: The free amino group on the thiazole ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the Boc-protected amino derivative.

Ester Hydrolysis: If the intermediate is an ester (e.g., ethyl 2-aminothiazole-5-carboxylate), it is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Activation and Coupling: The carboxylic acid can be activated (e.g., as an acid chloride or using coupling agents) for further functionalization or coupling with other amines, depending on the target molecule.

Advantages of This Method

| Feature | Description |

|---|---|

| Chemoselectivity | α-Bromination occurs selectively without N-bromination or aromatic ring bromination side reactions. |

| High Yield | The one-pot cyclization with thiourea gives yields up to 95% for the thiazole core formation. |

| Scalability | The method avoids sensitive organometallic reagents (e.g., n-BuLi, NaH), facilitating scale-up. |

| Operational Simplicity | Eliminates the need for protection/deprotection steps in early stages, reducing reaction steps and time. |

| Versatility | Amenable to various substituted anilines, allowing SAR (structure-activity relationship) studies. |

Detailed Experimental Data (Representative Example)

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| β-Ethoxyacrylamide formation | β-Ethoxyacryloyl chloride + substituted aniline, pyridine base, RT | 74 | Formation of β-ethoxy acrylamide intermediate |

| α-Bromination | N-Bromosuccinimide (NBS), dioxane/water, -10 to 22 °C | — | Selective α-bromination without side reactions |

| Thiazole ring formation | Thiourea, heating at 80 °C | 95 | One-pot cyclization to 2-aminothiazole-5-carboxamide |

| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base | — | Protection of amino group to form Boc derivative |

| Ester Hydrolysis | Acidic or basic hydrolysis | — | Conversion of ester to carboxylic acid |

Alternative Methods and Patented Processes

Some patented methods describe preparation routes starting from mucochloric acid derivatives, involving acyl chloride formation, reaction with substituted anilines, and subsequent cyclization with thiourea in acidic media. The use of inorganic bases such as sodium or potassium hydrogencarbonate and alkanolate salts (e.g., sodium methanolate) are reported to facilitate these transformations.

These methods similarly emphasize avoiding harsh organometallic reagents and focus on mild reaction conditions to afford 2-amino-thiazole-5-carboxylic acid derivatives with high purity and yield.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(Boc-amino)thiazole-2-carboxylic acid, and how is purity ensured?

- Method : The synthesis typically involves condensation of 2-aminothiazole derivatives with Boc-protected amines under reflux in acetic acid with sodium acetate as a base. Post-reaction, the product is purified via recrystallization using a DMF/acetic acid mixture to remove unreacted starting materials . Purity is confirmed by HPLC (retention time analysis) and mass spectrometry (ESI-MS) to verify molecular weight .

Q. How is the Boc-protecting group strategically employed in modifying thiazole-2-carboxylic acid derivatives?

- Method : The Boc (tert-butoxycarbonyl) group shields the amine functionality during synthesis, preventing unwanted side reactions. It is selectively removed under acidic conditions (e.g., TFA) post-synthesis to regenerate the free amine, which is critical for further functionalization in drug discovery workflows .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Method :

- 1H NMR : Identifies proton environments (e.g., Boc methyl groups at ~1.4 ppm, thiazole protons at 7–8 ppm).

- ESI-MS : Confirms molecular weight (e.g., [M+H]+ ion).

- HPLC : Assesses purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can solubility challenges of Boc-protected thiazole derivatives in aqueous media be addressed for biological assays?

- Method : Formulate water-dispersible nanoparticles by ball-milling Boc-amino acid derivatives with PEG as a dispersion agent. This reduces particle size (500–750 nm), enhancing solubility without compromising stability .

Q. What role does the thiazole-2-carboxylic acid scaffold play in designing conformationally restricted inhibitors?

- Method : The rigid thiazole ring enforces spatial orientation, enabling strong interactions with target proteins (e.g., hydrogen bonding via the carboxylic acid group). For example, derivatives like 5-(1H-benzimidazol-2-yl)thiazole-2-carboxylic acid show enhanced binding to phosphate-binding pockets in kinase inhibitors .

Q. How can researchers resolve contradictions in synthetic yields of Boc-protected thiazole derivatives?

- Method : Troubleshoot via:

- Stoichiometric optimization : Use 1.1–1.3 equivalents of Boc-amine to minimize side products.

- Solvent selection : Replace polar aprotic solvents (DMF) with acetic acid to improve reaction homogeneity .

Q. What alternative coupling strategies exist for Boc-amino group introduction in thiazole systems?

- Method : Employ carbodiimide-based coupling (e.g., EDC/HOBt) in DCM or THF to activate the carboxylic acid moiety before reacting with Boc-protected amines. Excess amine (2–3×) ensures complete conversion .

Q. How does the Boc group influence the stability of thiazole-2-carboxylic acid derivatives under acidic or basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.